

(R)-(2-Furyl)hydroxyacetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658

[Get Quote](#)

An In-depth Technical Guide on (R)-(2-Furyl)hydroxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, structure, and nomenclature of **(R)-(2-Furyl)hydroxyacetonitrile**, a chiral molecule of interest in organic synthesis and pharmaceutical development.

Chemical Identity and Nomenclature

(R)-(2-Furyl)hydroxyacetonitrile is an organic compound characterized by a central chiral carbon atom bonded to four different functional groups: a furan ring, a hydroxyl group, a nitrile group, and a hydrogen atom. The "(R)" designation in its name specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers and Names

Identifier Type	Value
IUPAC Name	(2R)-2-(Furan-2-yl)-2-hydroxyacetonitrile
Common Name	(R)-2-Hydroxy-2-(2-furyl)acetonitrile[1]
CAS Number	121986-08-1[1]
Molecular Formula	C ₆ H ₅ NO ₂
Molecular Weight	123.11 g/mol [2]

The systematic IUPAC name for the (S)-enantiomer is (2S)-2-(furan-2-yl)-2-hydroxyacetonitrile[2]. The compound is a type of cyanohydrin, specifically derived from 2-furaldehyde.

Chemical Structure

The core of the molecule is an acetonitrile backbone (CH₃CN) where one hydrogen on the methyl group is substituted by a hydroxyl group (-OH) and another by a 2-furyl group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.

Caption: 2D representation of **(R)-(2-Furyl)hydroxyacetonitrile**.

Logical Derivation of IUPAC Name

The IUPAC name is systematically derived from its constituent parts. The following diagram illustrates the relationship between the structural components and the nomenclature.

Caption: Derivation of the IUPAC name from molecular components.

Experimental Protocols

While this document does not detail specific experimental results, the synthesis of chiral cyanohydrins such as **(R)-(2-Furyl)hydroxyacetonitrile** typically involves one of the following established methodologies:

- Enzymatic Synthesis: Often employing an (R)-oxynitrilase enzyme, this method provides high enantioselectivity.

- Substrates: 2-Furaldehyde and a cyanide source (e.g., HCN, KCN, or acetone cyanohydrin).
- Solvent: A biphasic system or a low-water-content organic solvent to favor the synthesis reaction over hydrolysis.
- Procedure: The aldehyde is dissolved in the chosen solvent, the enzyme is added, and the cyanide source is introduced slowly while maintaining a constant pH (typically between 4.0 and 6.0) and temperature. The reaction progress is monitored by techniques such as chiral HPLC.
- Asymmetric Chemical Catalysis: Utilizing a chiral catalyst, such as a metal-salen complex or a synthetic peptide-based catalyst.
 - Catalyst: A chiral Lewis acid or organocatalyst.
 - Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common reagent in these reactions.
 - Procedure: The catalyst and 2-furaldehyde are stirred in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at a specific temperature (often sub-ambient). TMSCN is then added, and the reaction is allowed to proceed until completion. A subsequent workup step with a mild acid is required to hydrolyze the silyl ether intermediate to the final hydroxyl product.

The purification and characterization of the final product typically involve column chromatography, NMR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess is determined using chiral chromatography (HPLC or GC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]

- 2. (S)-Hydroxy(2-furanyl)acetonitrile | C₆H₅NO₂ | CID 10953487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(2-Furyl)hydroxyacetonitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050658#r-2-furyl-hydroxyacetonitrile-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com